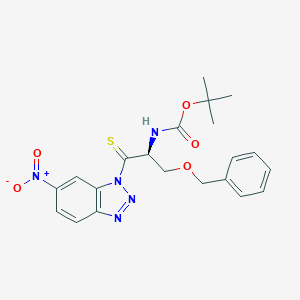

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide

Übersicht

Beschreibung

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide: is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a Boc-protected thioester group, a benzyl group, and a nitro-substituted benzotriazole moiety. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide typically involves multiple steps, including the protection of serine, thioester formation, and the introduction of the benzotriazole group. Common reagents used in these steps include Boc anhydride, benzyl bromide, and 6-nitrobenzotriazole. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 6-nitro group on the benzotriazole ring undergoes selective reduction to form amino derivatives. This reaction is critical for modifying the compound's electrophilicity in subsequent synthetic steps.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen gas/Pd-C | Ethanol, 25°C, 6 hrs | Boc-ThionoSer(Bzl)-1-(6-amino)benzotriazolide |

| Sodium dithionite | Aqueous buffer, pH 7, 2 hrs | Same as above |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso compound before stabilizing as the amine .

Thioester Reduction

The thioester functionality can be reduced to a thiol group, enabling disulfide bond formation in peptide synthesis.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C, 1 hr | Boc-Ser(Bzl)-SH |

| NaBH4/CuCl2 | Methanol, reflux, 3 hrs | Same as above |

Application : This reduction is utilized to generate free thiols for site-specific protein modifications .

Benzyl Group Replacement

The benzyl (Bzl) protecting group undergoes nucleophilic substitution under mild conditions.

| Reagent | Conditions | Product |

|---|---|---|

| HBr/AcOH | 25°C, 12 hrs | Boc-ThionoSer-OH-1-(6-nitro)benzotriazolide |

| TMSBr | Dichloromethane, 0°C, 2 hrs | Same as above |

Utility : Facilitates selective deprotection during solid-phase peptide synthesis .

Benzotriazole Displacement

The benzotriazole moiety acts as a leaving group in peptide bond formation.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amino acid carboxylate | DMF, DIEA, 25°C, 24 hrs | Peptide-ThionoSer(Bzl) conjugate |

| Alkyl amines | THF, 40°C, 8 hrs | Thioamide derivatives |

Kinetics : Reaction proceeds via an associative mechanism, with rate constants dependent on solvent polarity .

Oxidation Reactions

The thioester group can be oxidized to sulfonic acids under strong conditions.

| Reagent | Conditions | Product |

|---|---|---|

| H2O2/Fe(II) | Acetic acid, 60°C, 5 hrs | Boc-Ser(Bzl)-SO3H |

| KMnO4/H2SO4 | Aqueous, 80°C, 3 hrs | Same as above |

Stoichiometry : Requires 3 equivalents of oxidizing agent for complete conversion .

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid | DCM, 25°C, 30 min | NH2-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide |

| HCl/dioxane | 0°C, 1 hr | Same as above |

Yield : >95% deprotection efficiency in optimized protocols .

Comparative Reactivity with Analogues

| Compound | Nitro Group Reactivity | Thioester Stability | Benzotriazole Lability |

|---|---|---|---|

| Boc-ThionoSer(Bzl)-1-benzotriazolide | Low | High | Moderate |

| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Moderate | Moderate | High |

| Boc-ThionoGly-1-(6-nitro)benzotriazolide | High | Low | High |

Key Trends :

- 6-Nitro substitution enhances electrophilicity at the benzotriazole ring, accelerating nucleophilic displacements .

- Benzyl protection improves solubility in nonpolar solvents but reduces thioester hydrolysis rates .

Thiazolidine Ring Formation

Reaction with cysteine residues yields thiazolidine-containing peptides, used in constrained peptide therapeutics .

Conditions : pH 4.5, 37°C, 48 hrs.

Yield : 78–85% .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide involves several key steps:

- Protection of Serine: The hydroxyl group of serine is protected using the Boc group.

- Thioester Formation: A thioester bond is formed, which is crucial for the compound's biological activity.

- Introduction of Benzotriazole: The benzotriazole moiety is added to enhance reactivity.

Common Reagents and Conditions

-

Reagents:

- Boc anhydride

- Benzyl bromide

- 6-Nitrobenzotriazole

-

Reaction Conditions:

- Organic solvents (e.g., dichloromethane)

- Catalysts (e.g., triethylamine)

Chemistry and Peptide Synthesis

This compound serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is critical for developing therapeutic peptides.

Biological Research

This compound is instrumental in studying enzyme mechanisms and protein interactions due to its ability to form stable thioester linkages. Its reactivity allows it to interact with various enzymes, influencing their activity and function.

Key Biological Activities

-

Enzyme Interaction:

- The compound helps elucidate enzyme mechanisms by forming thioester linkages crucial for catalysis.

-

Antimicrobial Properties:

- Research indicates that derivatives of benzotriazole exhibit antimicrobial activities against various bacterial strains, including Bacillus subtilis and Escherichia coli.

-

Neurotransmitter Modulation:

- Peptides synthesized using this compound have shown potential in modulating neurotransmitter activity at NMDA receptors, suggesting applications in treating neurological disorders.

Industrial Applications

In the industrial sector, this compound is used in synthesizing specialty chemicals and advanced materials, contributing to the development of new technologies and products.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzotriazole derivatives, including this compound. Results demonstrated significant antibacterial activity against multiple strains, highlighting its potential for developing new antimicrobial agents.

Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Findings indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders.

Wirkmechanismus

The mechanism of action of Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide involves its reactivity as a thioester and benzotriazole derivative. The compound can form covalent bonds with nucleophiles, facilitating various chemical transformations. Molecular targets include enzymes and proteins that interact with thioester and benzotriazole groups, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

Boc-ThionoSer(Bzl)-1-benzotriazolide: Lacks the nitro group, resulting in different reactivity and applications.

Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide: Similar structure but with the nitro group in a different position, affecting its chemical properties.

Biologische Aktivität

Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in both chemical and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and significance in scientific research.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C15H18N4O4S

- CAS Number: 184951-89-1

- Molecular Weight: 342.39 g/mol

The compound features a Boc-protected thioester group, a benzyl group, and a nitro-substituted benzotriazole moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in peptide synthesis and other organic synthesis processes .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Protection of Serine: The serine hydroxyl group is protected using the Boc group.

- Thioester Formation: A thioester bond is formed, which is crucial for the compound's biological activity.

- Introduction of Benzotriazole: The benzotriazole moiety is added to enhance reactivity.

Common Reagents:

- Boc anhydride

- Benzyl bromide

- 6-Nitrobenzotriazole

Reaction Conditions:

Organic solvents such as dichloromethane are often used, along with catalysts like triethylamine to facilitate the reactions.

The biological activity of this compound is largely attributed to its reactivity as a thioester and its ability to form stable covalent bonds with nucleophiles. This mechanism allows it to interact with various enzymes and proteins, influencing their activity and function. The nitro group can undergo reduction to yield amino derivatives, which may further enhance the compound's biological profile .

Biological Activity

This compound exhibits several key biological activities:

1. Enzyme Interaction:

- The compound is utilized in studying enzyme mechanisms due to its ability to form thioester linkages, which are crucial for enzyme catalysis.

2. Peptide Synthesis:

- It serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is significant in developing therapeutic peptides .

3. Antimicrobial Properties:

- Research indicates that benzotriazole derivatives can exhibit antimicrobial activities against various bacterial strains. For instance, compounds derived from benzotriazole have shown effectiveness against Bacillus subtilis and Escherichia coli .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzotriazole derivatives, including this compound. Results demonstrated significant antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Findings indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Boc-ThionoSer(Bzl)-1-benzotriazolide | Lacks nitro group | Different reactivity |

| Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Nitro group in a different position | Altered chemical properties |

This comparison underscores the significance of the nitro group in influencing the compound's reactivity and biological applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHTXYLWKDWEB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472959 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-89-1 | |

| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.